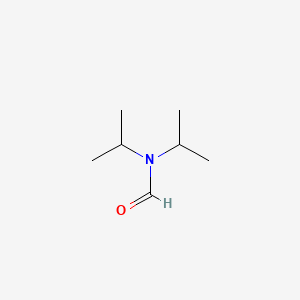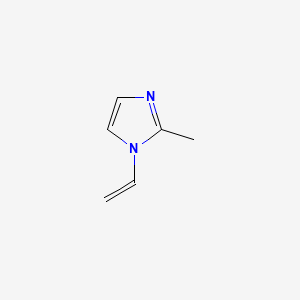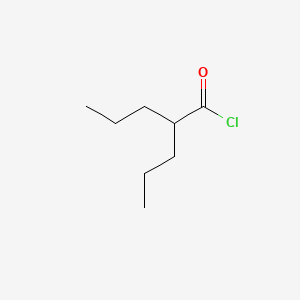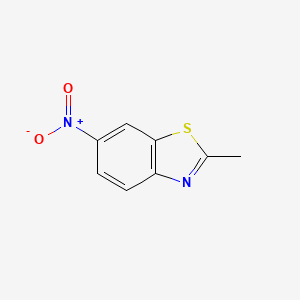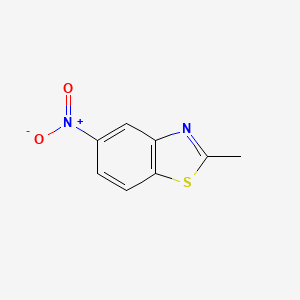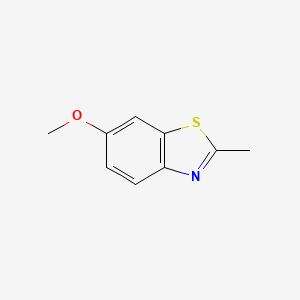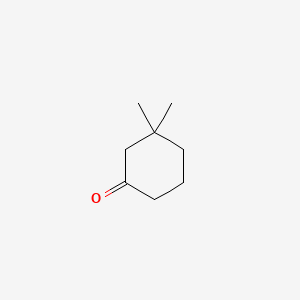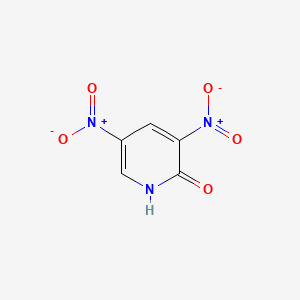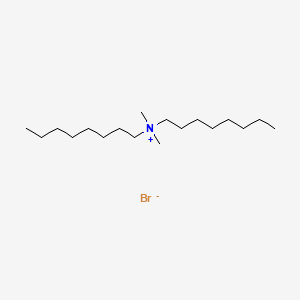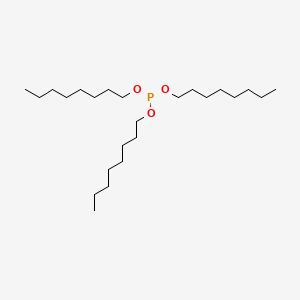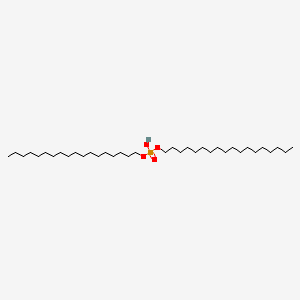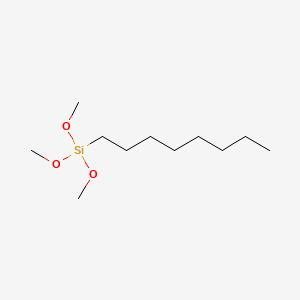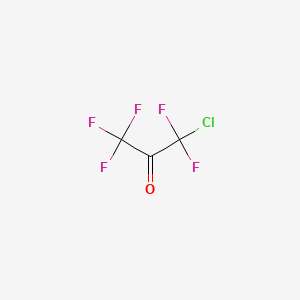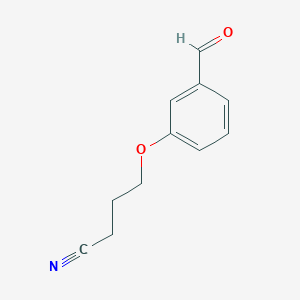
4-(3-Formylphenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenoxy)butanenitrile, commonly referred to as 4-FPBN, is an organic compound that has been the subject of numerous scientific studies. It is a versatile molecule, with applications in both organic synthesis and research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Enzymatic Resolution and Synthesis : A study by Kamal, Khanna, & Krishnaji (2007) details the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases, leading to the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride.
Polymer Synthesis : Faghihi et al. (2011) describe the synthesis of a new dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, which is used in creating thermally stable and organosoluble poly(ether–ester–imide)s (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Macrocyclic Complex Synthesis : Ilhan, Temel, & Kilic (2007) conducted a study on the synthesis of new macrocyclic Cu(II) complexes using 1,4-bis(2-formylphenoxy)butane, suggesting potential applications in material science (Ilhan, Temel, & Kilic, 2007).
Chemical Reactions and Analysis
Chemical Reactions and Analysis : D’hooghe et al. (2007) explored the transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, highlighting the chemical versatility of such compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).
Surface Science : Filler et al. (2003) studied the bonding of the nitrile functional group on the Ge(100)-2x1 surface, revealing insights into the selectivity and competition of such molecules on surfaces, which can be relevant for materials and surface science applications (Filler, Mui, Musgrave, & Bent, 2003).
Theoretical Study on Stability : Gomes (2009) conducted a theoretical study on the stability of formylphenol and formylaniline compounds and corresponding radicals, providing valuable information for chemical engineering and material science research (Gomes, 2009).
Propriétés
IUPAC Name |
4-(3-formylphenoxy)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSURVXPSLHIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenoxy)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
